molecular formula C7H8O5S B15277153 3-Formylbenzenesulfonic acid hydrate

3-Formylbenzenesulfonic acid hydrate

Katalognummer: B15277153
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: NEEFBSAEDWVVPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Formylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C7H6O4S. It is a derivative of benzenesulfonic acid, where a formyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbenzenesulfonic acid hydrate typically involves the sulfonation of benzaldehyde. One common method is the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Formylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Carboxybenzenesulfonic acid.

    Reduction: 3-Hydroxybenzenesulfonic acid.

    Substitution: Various substituted benzenesulfonic acids depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Formylbenzenesulfonic acid hydrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Formylbenzenesulfonic acid hydrate involves its ability to participate in various chemical reactions due to the presence of both the formyl and sulfonic acid groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Formylbenzenesulfonic acid: Similar structure but with the formyl group in the ortho position.

    4-Formylbenzenesulfonic acid: Similar structure but with the formyl group in the para position.

    Benzenesulfonic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

Uniqueness

3-Formylbenzenesulfonic acid hydrate is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers.

Eigenschaften

Molekularformel

C7H8O5S

Molekulargewicht

204.20 g/mol

IUPAC-Name

3-formylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C7H6O4S.H2O/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);1H2

InChI-Schlüssel

NEEFBSAEDWVVPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.